![molecular formula C7H6BrN3O B13073560 (6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrN3O It is a derivative of oxazolo[5,4-b]pyridine, featuring a bromine atom at the 6th position and a methanamine group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine typically involves the bromination of oxazolo[5,4-b]pyridine followed by the introduction of the methanamine group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to achieve better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.
Reduction Products: Reduction typically results in the formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, including signal transduction and gene expression.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
Wirkmechanismus
The mechanism of action of (6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity. For instance, in kinase inhibition, the compound may bind to the ATP-binding site, preventing phosphorylation and subsequent signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromopyridin-2-yl)methanamine: Similar structure but lacks the oxazole ring.
6-Bromooxazolo[5,4-b]pyridin-2(1H)-one: Similar structure but with a carbonyl group instead of the methanamine group.
(6-Bromo-pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of the methanamine group.
Uniqueness
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group on the oxazolo[5,4-b]pyridine scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H6BrN3O |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
(6-bromo-[1,3]oxazolo[5,4-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H6BrN3O/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2 |
InChI-Schlüssel |
VZCRPASBNMKRNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1N=C(O2)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one](/img/structure/B13073479.png)
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073484.png)
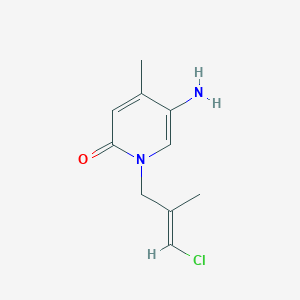
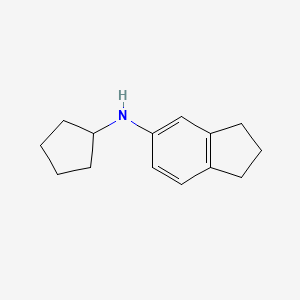
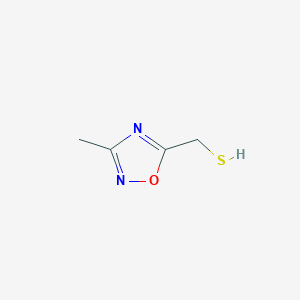
![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)
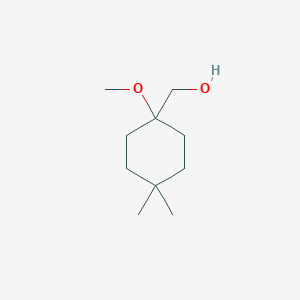
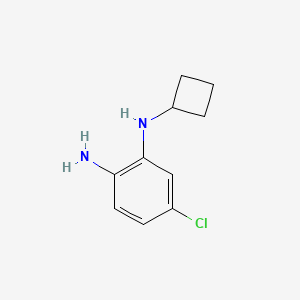
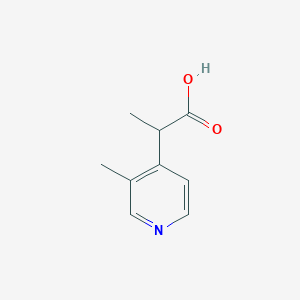
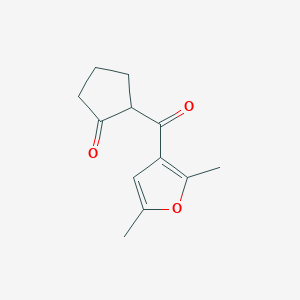
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
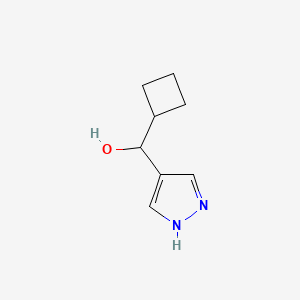
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
